molecular formula C17H23N5O2 B7110433 Ethyl 4-tert-butyl-6-[methyl(pyrimidin-2-ylmethyl)amino]pyrimidine-2-carboxylate

Ethyl 4-tert-butyl-6-[methyl(pyrimidin-2-ylmethyl)amino]pyrimidine-2-carboxylate

Cat. No.: B7110433
M. Wt: 329.4 g/mol
InChI Key: OASCWWXQRPLGQB-UHFFFAOYSA-N
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Description

Ethyl 4-tert-butyl-6-[methyl(pyrimidin-2-ylmethyl)amino]pyrimidine-2-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with various functional groups, including an ethyl ester, a tert-butyl group, and a methyl(pyrimidin-2-ylmethyl)amino group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-tert-butyl-6-[methyl(pyrimidin-2-ylmethyl)amino]pyrimidine-2-carboxylate typically involves multi-step organic reactionsThe final step involves the attachment of the methyl(pyrimidin-2-ylmethyl)amino group under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-tert-butyl-6-[methyl(pyrimidin-2-ylmethyl)amino]pyrimidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced .

Scientific Research Applications

Ethyl 4-tert-butyl-6-[methyl(pyrimidin-2-ylmethyl)amino]pyrimidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-tert-butyl-6-[methyl(pyrimidin-2-ylmethyl)amino]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-tert-butyl-6-amino-pyrimidine-2-carboxylate
  • Ethyl 4-tert-butyl-6-methylamino-pyrimidine-2-carboxylate
  • Ethyl 4-tert-butyl-6-(pyrimidin-2-ylmethyl)amino-pyrimidine-2-carboxylate

Uniqueness

Ethyl 4-tert-butyl-6-[methyl(pyrimidin-2-ylmethyl)amino]pyrimidine-2-carboxylate is unique due to the presence of the methyl(pyrimidin-2-ylmethyl)amino group, which imparts specific chemical and biological properties.

Properties

IUPAC Name

ethyl 4-tert-butyl-6-[methyl(pyrimidin-2-ylmethyl)amino]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-6-24-16(23)15-20-12(17(2,3)4)10-14(21-15)22(5)11-13-18-8-7-9-19-13/h7-10H,6,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASCWWXQRPLGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CC(=N1)N(C)CC2=NC=CC=N2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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